

# melting point of 5-Hydroxy-2-iodobenzoic acid

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## Compound of Interest

Compound Name: **5-Hydroxy-2-iodobenzoic acid**

Cat. No.: **B1302134**

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## An In-depth Technical Guide on the Melting Point of **5-Hydroxy-2-iodobenzoic Acid**

This guide provides a comprehensive overview of the melting point of **5-Hydroxy-2-iodobenzoic acid**, including experimental data, detailed protocols for its determination and synthesis, and a workflow visualization. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Physicochemical Data: Melting Point

The melting point of a compound is a critical physical property used for identification, purity assessment, and characterization. The experimentally determined melting point of **5-Hydroxy-2-iodobenzoic acid** is presented below. It is important to distinguish this compound from its isomer, 2-Hydroxy-5-iodobenzoic acid (also known as 5-iodosalicylic acid), which possesses a different melting point range.

Table 1: Melting Point of **5-Hydroxy-2-iodobenzoic Acid** and a Common Isomer

Compound Name	CAS Number	Melting Point (°C)
5-Hydroxy-2-iodobenzoic acid	57772-57-3	180[1]
2-Hydroxy-5-iodobenzoic acid	119-30-2	189 - 191[2][3], 197 - 198[4]

The significant difference in melting points highlights the importance of correct isomeric identification. Impurities can lead to a depression and broadening of the melting point range.[5][6]

# Experimental Protocols

Detailed methodologies for the synthesis and melting point determination are crucial for the replication and verification of experimental results.

## Synthesis of 5-Hydroxy-2-iodobenzoic Acid

The following protocol describes the synthesis of **5-Hydroxy-2-iodobenzoic acid** from 2-amino-5-hydroxybenzoic acid, resulting in a brown solid product.[1]

Materials:

- 2-amino-5-hydroxybenzoic acid
- Concentrated hydrochloric acid
- Sodium nitrite ( $\text{NaNO}_2$ )
- Potassium iodide (KI)
- Water
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

Procedure:

- **Diazotization:** Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in water (20 mL). Slowly add concentrated hydrochloric acid (10 mL) followed by sodium nitrite (1.08 g, 45.6 mmol). The reaction mixture is stirred at 0°C for 30 minutes to facilitate the diazotization reaction.[1]
- **Iodination:** To the reaction system, add a solution of potassium iodide (3.24 g, 19.5 mmol) in water (5 mL). The resulting mixture is then stirred at 90°C for 30 minutes for the iodination reaction to proceed.[1]

- Extraction: After the reaction is complete, the mixture is extracted with ethyl acetate. The organic layer is subsequently washed with water.[1]
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate ( $MgSO_4$ ) and then concentrated under reduced pressure.[1]
- Purification: The crude product is purified by silica gel column chromatography to yield pure **5-hydroxy-2-iodobenzoic acid**.[1]

## Melting Point Determination

The following is a standard protocol for determining the melting point range of a crystalline solid using a capillary melting point apparatus.[5]

### Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle

### Procedure:

- Sample Preparation: Crush the crystalline solid sample into a fine powder using a mortar and pestle. Load the sample into a capillary tube to a height of 2-3 mm, ensuring the powder is packed tightly at the bottom by gently tapping the tube.[5]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the apparatus is at least 20°C below the expected melting point of the sample.[5]
- Approximate Melting Point (Fast Run): Set the voltage to achieve a rapid heating rate of 5-10°C per minute. Observe the sample and record the temperature at which it melts. This provides an approximate melting range. Discard the sample after this initial run.[5]
- Accurate Melting Point (Slow Run): Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point found in the fast run. Then,

reduce the heating rate to 1-2°C per minute.

- Record Melting Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[5] A pure compound typically exhibits a sharp melting range of 1-2°C.[5]

## Visualized Workflow

The following diagram illustrates the key stages in the synthesis and purification of **5-Hydroxy-2-iodobenzoic acid**.



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Caption: Synthesis and purification workflow for **5-Hydroxy-2-iodobenzoic acid**.

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